7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine
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Overview
Description
7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The structure of this compound features a fused pyrrole and pyrimidine ring system, which is known to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired pyrrolopyrimidine ring system . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce fully reduced pyrrolopyrimidine derivatives .
Scientific Research Applications
7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine
Comparison: Compared to similar compounds, 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine exhibits unique properties due to the presence of the methyl group at the 7-position. This methyl group can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic profile .
Properties
CAS No. |
1854-46-2 |
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Molecular Formula |
C7H11N5 |
Molecular Weight |
165.20 g/mol |
IUPAC Name |
7-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H11N5/c1-3-5-4(2-10-3)6(8)12-7(9)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12) |
InChI Key |
HSMCYWFUPRHDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1)C(=NC(=N2)N)N |
Origin of Product |
United States |
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